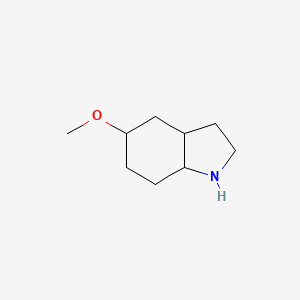
4-(4-Bromobutyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromobutyl)thiomorpholine is a chemical compound with the molecular formula C8H16BrNS and a molecular weight of 238.19 g/mol . It is characterized by the presence of a bromobutyl group attached to a thiomorpholine ring. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)thiomorpholine typically involves the reaction of thiomorpholine with 1,4-dibromobutane. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF). The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromobutyl)thiomorpholine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding thiomorpholine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives of thiomorpholine.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thiomorpholine derivatives.
Scientific Research Applications
4-(4-Bromobutyl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-Bromobutyl)thiomorpholine is primarily based on its ability to undergo substitution reactions. The bromine atom in the bromobutyl group can be readily replaced by various nucleophiles, allowing the compound to interact with different molecular targets. This property makes it a valuable tool in the synthesis of complex molecules and in the study of biochemical pathways .
Comparison with Similar Compounds
4-(4-Chlorobutyl)thiomorpholine: Similar in structure but with a chlorine atom instead of bromine.
4-(4-Fluorobutyl)thiomorpholine: Similar in structure but with a fluorine atom instead of bromine.
4-(4-Iodobutyl)thiomorpholine: Similar in structure but with an iodine atom instead of bromine.
Uniqueness: 4-(4-Bromobutyl)thiomorpholine is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro, fluoro, and iodo counterparts. This increased reactivity allows for a broader range of chemical transformations and applications in research and industry .
Properties
Molecular Formula |
C8H16BrNS |
|---|---|
Molecular Weight |
238.19 g/mol |
IUPAC Name |
4-(4-bromobutyl)thiomorpholine |
InChI |
InChI=1S/C8H16BrNS/c9-3-1-2-4-10-5-7-11-8-6-10/h1-8H2 |
InChI Key |
KYIKUZASMYIQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13171231.png)
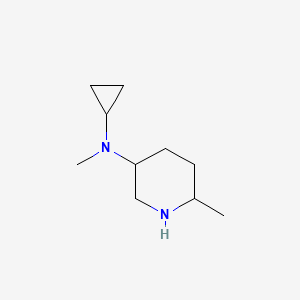


![2-[1-(Aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13171266.png)
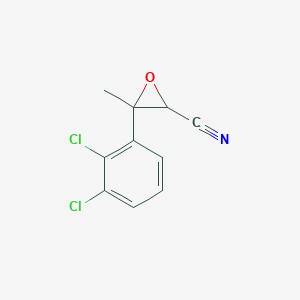
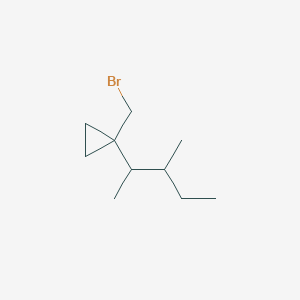
![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane](/img/structure/B13171276.png)
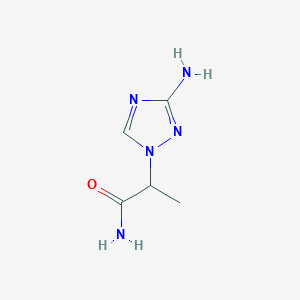
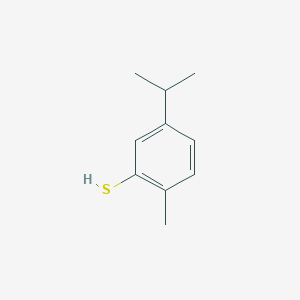
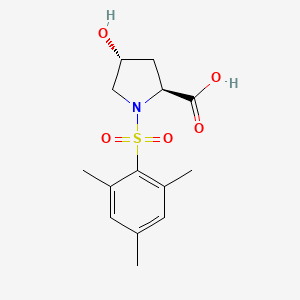
![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
